molecular formula C13H8FNO2S B14451079 7-Fluoro-2-methoxy-3H-phenothiazin-3-one CAS No. 78874-92-7

7-Fluoro-2-methoxy-3H-phenothiazin-3-one

Cat. No.: B14451079
CAS No.: 78874-92-7
M. Wt: 261.27 g/mol
InChI Key: ARZVWEPOZCJGLI-UHFFFAOYSA-N
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Description

7-Fluoro-2-methoxy-3H-phenothiazin-3-one is a derivative of phenothiazine, a heterocyclic compound known for its diverse applications in medicinal chemistry and materials science. Phenothiazine derivatives are notable for their biological activities, including antiviral, antibacterial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2-methoxy-3H-phenothiazin-3-one typically involves the condensation of 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone with substituted ortho-aminothiophenols in an ethanolic solution of fused sodium acetate . This reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-2-methoxy-3H-phenothiazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Sulfoxides: Formed through oxidation reactions.

    Reduced Derivatives: Resulting from reduction processes.

    Substituted Phenothiazines: Produced via halogen substitution reactions.

Comparison with Similar Compounds

Uniqueness: 7-Fluoro-2-methoxy-3H-phenothiazin-3-one stands out due to its unique combination of fluorine and methoxy substituents, which enhance its chemical reactivity and biological activity. The presence of these groups can significantly influence its photophysical properties and catalytic efficiency .

Properties

CAS No.

78874-92-7

Molecular Formula

C13H8FNO2S

Molecular Weight

261.27 g/mol

IUPAC Name

7-fluoro-2-methoxyphenothiazin-3-one

InChI

InChI=1S/C13H8FNO2S/c1-17-11-5-9-13(6-10(11)16)18-12-4-7(14)2-3-8(12)15-9/h2-6H,1H3

InChI Key

ARZVWEPOZCJGLI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC3=C(C=C(C=C3)F)SC2=CC1=O

Origin of Product

United States

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